Micromelone B

Description

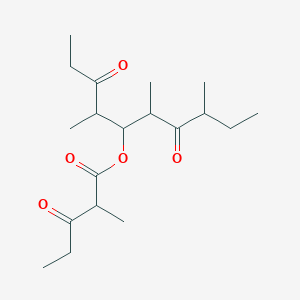

Structure

3D Structure

Properties

Molecular Formula |

C19H32O5 |

|---|---|

Molecular Weight |

340.5 g/mol |

IUPAC Name |

(4,6,8-trimethyl-3,7-dioxodecan-5-yl) 2-methyl-3-oxopentanoate |

InChI |

InChI=1S/C19H32O5/c1-8-11(4)17(22)14(7)18(12(5)15(20)9-2)24-19(23)13(6)16(21)10-3/h11-14,18H,8-10H2,1-7H3 |

InChI Key |

YVNLIKGLYXFWBE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(=O)C(C)C(C(C)C(=O)CC)OC(=O)C(C)C(=O)CC |

Synonyms |

micromelone B |

Origin of Product |

United States |

Origin and Ecological Context of Micromelone B

Biological Source Organism: Micromelo undata

The sole identified natural source of Micromelone B is the marine gastropod Micromelo undata. wikipedia.org This organism, a type of "bubble snail," provides the biological context for understanding the compound's existence.

Micromelo undata is a species of small sea snail, a marine opisthobranch gastropod mollusk. wikipedia.org Historically, it was considered a single, pantropical species. tandfonline.comcalstate.edu However, recent molecular and morphological analyses have revealed that M. undata is actually a species complex, comprising at least four distinct species that are genetically and anatomically different. tandfonline.comopistobranquis.info This has led to the resurrection of names for species in the Atlantic Ocean (M. undatus), the Western Pacific (M. guamensis), and the wider Indo-Pacific (M. scriptus), as well as the naming of a new species. tandfonline.comopistobranquis.info

Table 1: Taxonomic Classification of Micromelo undata

| Taxonomic Rank | Classification |

|---|---|

| Kingdom | Animalia |

| Phylum | Mollusca |

| Class | Gastropoda |

| Family | Aplustridae |

| Genus | Micromelo |

The geographical distribution of the Micromelo undata species complex is extensive, covering tropical and subtropical waters globally, with a notable absence from the Eastern Pacific. tandfonline.comcalstate.edu Populations are found in regions including the Caribbean Sea, the Atlantic coasts of Florida, Bermuda, and Brazil, the Canary Islands, the coasts of South Africa, and throughout the Indo-Pacific, from Japan and Thailand to Bali and Hawaii. wikipedia.org

Table 2: Geographical Distribution of the Micromelo undata Species Complex

| Species Name | General Geographic Region |

|---|---|

| Micromelo undatus | Atlantic Ocean |

| Micromelo guamensis | Western Pacific |

| Micromelo scriptus | Indo-Pacific |

Micromelo undata typically inhabits shallow marine environments, from the intertidal zone to depths of about 5 meters. wikipedia.orgcalstate.edu It is commonly found on soft substrates and in the algal turf areas of rocky reefs. wikipedia.orgopistobranquis.info

The feeding behavior of this sea slug is specialized. It is a predator that feeds on cirratulinid polychaete worms. wikipedia.orgfree.fr These worms live in various crevices and burrows, often surrounded by a cocoon of debris, and extend long tentacles to gather food particles. free.fr This specific dietary preference is crucial as it is directly linked to the chemical ecology of Micromelo undata. wikipedia.org

Proposed Ecological Functions of Micromelone B

The presence of Micromelone B in Micromelo undata is believed to serve specific ecological purposes, primarily related to survival and interaction within its marine environment. researchgate.netresearchgate.net

Sea slugs, many of which lack significant physical protection like a hard shell, often rely on chemical defenses to deter predators. researchgate.netsit.edu These defenses can involve compounds sequestered from their diet or synthesized de novo (by the organism itself). researchgate.net In the case of Micromelo undata, toxins from its polychaete worm prey are incorporated into its tissues and used for its own defense. wikipedia.org

Micromelone B, along with its counterpart Micromelone A, has been suggested to be biosynthesized de novo by the snail. researchgate.netresearchgate.net The localization of these compounds within the skin of the mollusk strongly suggests a potential role in chemical defense against predation. researchgate.net By concentrating these unpalatable or toxic compounds in its most exposed tissues, the sea slug can effectively deter potential predators. sit.edu While the specific defensive properties of Micromelone B have not been explicitly tested, its anatomical placement is consistent with a protective function, a common strategy observed in many marine invertebrates. researchgate.netresearchgate.net

The production and deployment of Micromelone B represent a key aspect of the organism's interspecies chemical interactions. The primary interaction is with potential predators. The presence of the compound in the slug's skin acts as a chemical signal, warning predators of its unpalatability or toxicity, thereby preventing attacks. sit.edu

Furthermore, the broader chemical ecology of Micromelo undata involves a direct chemical interaction with its food source. The snail consumes polychaete worms and sequesters their toxins. wikipedia.org This process of taking up chemical compounds from a lower trophic level for use at a higher one is a significant form of interspecies chemical interaction known as kleptochemistry. While Micromelone B itself is thought to be synthesized by the snail, this co-occurs with the sequestration of dietary chemicals, illustrating a complex chemical strategy for survival.

Mentioned Compounds

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| Micromelone A |

Isolation and Purification Methodologies for Micromelone B

Extraction Procedures from Biological Matrices

The initial and critical phase in obtaining Micromelone B involves its extraction from the plant material, typically from species of the Micromelum genus. The efficacy of this process is highly dependent on the choice of solvents and the scalability of the extraction method.

The selection of an appropriate solvent system is paramount for the efficient extraction of Micromelone B while minimizing the co-extraction of undesirable compounds. The polarity of the solvent plays a crucial role, and a sequential extraction with solvents of increasing polarity is often employed to fractionate the chemical constituents of the plant material.

Initial extraction is commonly performed with non-polar solvents like petroleum ether or hexane (B92381) to remove lipids and other non-polar components. This is followed by extraction with solvents of intermediate polarity, such as chloroform (B151607) or dichloromethane, which are effective in extracting coumarins like Micromelone B. Finally, more polar solvents like methanol (B129727) or ethanol (B145695) can be used to extract highly polar compounds.

Research on the isolation of coumarins from Micromelum species has demonstrated the utility of various solvent systems. For instance, studies on Micromelum minutum have utilized petroleum ether and chloroform in their extraction protocols. The optimization of these solvent systems often involves evaluating different solvent ratios and extraction times to maximize the yield of the target compound.

Table 1: Solvent Systems Used in the Extraction of Coumarins from Micromelum Species

| Plant Species | Solvent System | Target Compounds |

|---|---|---|

| Micromelum minutum | Petroleum Ether, Chloroform | Coumarins |

Transitioning from a laboratory-scale extraction to a larger, industrial-scale process presents several challenges. The primary goal is to maintain the extraction efficiency and the quality of the extract while processing larger quantities of plant material.

Key considerations for scaling up the extraction of Micromelone B include:

Extraction Method: While maceration is common in the lab, larger-scale operations may employ more efficient methods like percolation or Soxhlet extraction to reduce solvent consumption and extraction time.

Solvent-to-Solid Ratio: Optimizing this ratio is crucial for ensuring complete extraction without excessive solvent use, which has significant cost and environmental implications.

Temperature and Pressure: Conducting extractions at elevated temperatures can enhance solvent efficiency, but care must be taken to avoid the degradation of thermolabile compounds like Micromelone B. Pressurized liquid extraction is a modern technique that can offer rapid and efficient extraction at a larger scale.

Chromatographic Separation Techniques

Following extraction, the crude extract containing Micromelone B is subjected to various chromatographic techniques to isolate the compound from a complex mixture of other phytochemicals.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of natural products like Micromelone B. It offers high resolution and efficiency in separating structurally similar compounds.

The process involves injecting the crude extract onto a column packed with a stationary phase, and a mobile phase is pumped through the column to elute the components at different rates based on their affinity for the stationary phase. For the separation of coumarins, reversed-phase columns (e.g., C18) are commonly used with a mobile phase typically consisting of a mixture of water and an organic solvent like methanol or acetonitrile.

A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve better separation of a wide range of compounds present in the crude extract. The fractions containing the purified Micromelone B are collected for further analysis. Semi-preparative HPLC is often a subsequent step for final purification to achieve high purity.

Table 2: Example of Preparative HPLC Parameters for Coumarin Isolation

| Parameter | Specification |

|---|---|

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Water-Methanol or Water-Acetonitrile Gradient |

| Detection | UV-Vis Detector |

| Mode | Gradient Elution |

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that has gained prominence in the separation of natural products. Unlike traditional column chromatography, CCC does not use a solid stationary phase, which eliminates issues like irreversible adsorption of the sample.

In CCC, the separation is based on the differential partitioning of the solutes between two immiscible liquid phases. This technique is particularly suitable for the separation of moderately polar compounds like coumarins. High-speed counter-current chromatography (HSCCC) is an advanced form of CCC that utilizes a strong centrifugal force to hold the stationary phase in the column, allowing for faster separations. The selection of a suitable biphasic solvent system is critical for a successful separation in CCC.

Other advanced separation techniques that can be applied for the purification of Micromelone B include flash chromatography, which is a rapid form of column chromatography, and centrifugal partition chromatography (CPC), which is another form of liquid-liquid chromatography.

Purity Assessment and Yield Determination Methodologies

Purity is typically assessed using analytical techniques such as:

High-Performance Liquid Chromatography (HPLC): An analytical HPLC system with a high-resolution column can be used to detect any impurities. A single, sharp peak at a specific retention time is indicative of a high-purity compound.

Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound and can be used to confirm its identity and detect any impurities with different molecular weights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can also reveal the presence of impurities.

The yield of Micromelone B is calculated as the weight of the purified compound obtained as a percentage of the initial weight of the dried plant material. This value is a critical measure of the efficiency of the entire isolation and purification process.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Micromelone B |

| Petroleum Ether |

| Hexane |

| Chloroform |

| Dichloromethane |

| Methanol |

| Ethanol |

Structural Elucidation of Micromelone B: Methodological Advancements

Advanced X-ray Crystallographic Studies (where applicable)

A thorough review of the scientific literature indicates that advanced X-ray crystallographic studies for the structural determination of Micromelone B have not been reported. The initial elucidation of the planar structure of Micromelone B, a noncontiguous polypropionate isolated from the marine gastropod Micromelo undata, was accomplished through the interpretation of spectroscopic data. nih.gov

The absence of a published crystal structure means that crystallographic data, which provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in a crystalline state, is not available for Micromelone B. Consequently, the absolute configuration of the stereocenters within the Micromelone B molecule has not been determined by this method and remains unknown. The structural assignment has been based on other analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govcompendiumkustenzee.bevliz.beresearchgate.netacs.org

Table 1: Chemical and Physical Properties of Micromelone B

| Property | Value |

| Molecular Formula | C19H32O5 |

| IUPAC Name | (4,6,8-trimethyl-3,7-dioxodecan-5-yl) 2-methyl-3-oxopentanoate |

| Molecular Weight | 340.45 g/mol |

| Source Organism | Micromelo undata |

| Compound Type | Polypropionate |

Biosynthesis of Micromelone B

Proposed Biosynthetic Pathway Derivations

The biosynthesis of Micromelone B is hypothesized to originate from a linear polypropionate precursor, which undergoes a series of enzymatic modifications to yield the final complex structure. researchgate.netrsc.org This proposed pathway is supported by the structural analysis of Micromelone B and its co-metabolite, Micromelone A, both of which share a common structural heritage. researchgate.net

Polyketide Synthase (PKS) Involvement in Polypropionate Assembly

The backbone of Micromelone B is believed to be assembled by a Type I Polyketide Synthase (PKS). PKSs are large, multifunctional enzymes that construct complex carbon chains from simple acyl-CoA precursors. In the case of polypropionates like Micromelone B, the PKS is thought to utilize methylmalonyl-CoA, derived from propionate (B1217596), as its primary building block. researchgate.netencyclopedia.pub This is a distinguishing feature of polypropionate biosynthesis, leading to the characteristic methyl-branched carbon skeleton. encyclopedia.pub While the specific PKS responsible for Micromelone B synthesis in Micromelo undata has not yet been isolated or characterized, its involvement is strongly inferred from the polypropionate nature of the final molecule.

Precursor Incorporation Studies (e.g., Acetate (B1210297) and Propionate Unit Contributions)

Direct precursor incorporation studies using isotopically labeled substrates have not been reported specifically for Micromelone B. However, the general model for polypropionate biosynthesis suggests the predominant incorporation of propionate units. researchgate.netencyclopedia.pub It is proposed that the biosynthesis initiates with a starter unit, likely an acyl-CoA, followed by the sequential addition of several propionate units, and potentially acetate units, to form a linear polyketide chain. This process is catalyzed by the various domains of the PKS enzyme complex. The exact sequence and number of precursor units incorporated into the backbone of Micromelone B remain to be experimentally verified.

Table 1: Proposed Precursor Units in Micromelone B Biosynthesis

| Precursor Unit | Role in Biosynthesis | Implied by |

| Propionate (as Methylmalonyl-CoA) | Primary building block for the polyketide chain | Polypropionate structure of Micromelone B researchgate.netencyclopedia.pub |

| Acetate (as Malonyl-CoA) | Potential building block for unbranched sections (if any) | General PKS biosynthetic principles researchgate.net |

| Acyl-CoA (e.g., Propionyl-CoA) | Starter unit for the PKS assembly line | General PKS biosynthetic principles researchgate.net |

Enzymatic Transformations and Rearrangement Mechanisms (e.g., rearrangement of linear polypropionate precursor)

A key feature of the proposed biosynthesis of Micromelone B is a significant rearrangement of a linear polypropionate precursor. researchgate.netrsc.org It is hypothesized that after the PKS-mediated assembly of the linear chain, a series of enzymatic transformations, including cyclizations and oxidative modifications, occur. The most critical proposed step is a rearrangement of the carbon skeleton to form the noncontiguous structure characteristic of Micromelone A and B. researchgate.netrsc.org While the precise nature of this rearrangement has not been elucidated, it is a crucial step in diverging from a simple linear polypropionate to the unique architecture of the micromelones. researchgate.net

Genetic Basis of Biosynthesis

The genetic foundation for the biosynthesis of Micromelone B in Micromelo undata remains an area for future research. The identification and characterization of the specific biosynthetic gene cluster (BGC) are essential for a complete understanding of how this complex molecule is produced.

Identification of Biosynthetic Gene Clusters

To date, the biosynthetic gene cluster responsible for the production of Micromelone B has not been identified. nih.govnih.gov In marine invertebrates, natural products are often produced by symbiotic microorganisms. However, Micromelone B is suggested to be of de novo origin within the mollusk. researchgate.net Identifying the BGC would likely involve sequencing the genome of Micromelo undata and using bioinformatics tools to search for a PKS gene cluster that corresponds to the structural features of Micromelone B. The presence of genes encoding tailoring enzymes for rearrangement within the cluster would provide strong evidence for its role in micromelone biosynthesis.

Gene Expression and Regulation Studies in the Producer Organism

Currently, there are no published studies on the expression or regulation of the genes involved in Micromelone B biosynthesis in Micromelo undata. nih.govnih.gov Such studies would be crucial to understand the biological and ecological context of Micromelone B production. Investigating the temporal and spatial expression patterns of the BGC could reveal, for instance, if the compound's synthesis is induced by specific developmental stages, environmental cues, or threats from predators.

Table 2: Status of Research on the Genetic Basis of Micromelone B Biosynthesis

| Research Area | Status | Required Approach |

| Identification of Biosynthetic Gene Cluster | Not yet identified | Genome sequencing of Micromelo undata, bioinformatic analysis for PKS gene clusters. |

| Gene Expression Studies | Not conducted | Transcriptomic analysis (e.g., RNA-Seq) under different conditions. |

| Regulation of Biosynthesis | Unknown | Studies on transcription factors and signaling pathways affecting BGC expression. |

Total Synthesis and Synthetic Analogues of Micromelone B

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis is a foundational step in planning the synthesis of a complex molecule. It involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections.

Given the absence of a published total synthesis for Micromelone B, any retrosynthetic analysis would be purely hypothetical. Such an analysis would first require the confirmed absolute and relative stereochemistry of the molecule. Key strategic disconnections would likely target the molecule's most complex features, such as stereocenter-rich regions and any macrocyclic rings, to break them down into more manageable fragments.

Without a known structure or synthetic precedent, the key challenges in synthesizing Micromelone B can only be surmised based on the general characteristics of similar marine natural products. These challenges typically include:

Stereocontrol: The precise three-dimensional arrangement of atoms is crucial for the biological activity of a natural product. Achieving the correct stereochemistry at multiple chiral centers is often a primary hurdle in total synthesis.

Macrocyclization: If Micromelone B contains a large ring structure (a macrocycle), its efficient formation would be a significant challenge. Macrocyclization reactions are often low-yielding due to competing intermolecular side reactions.

Synthetic Approaches and Methodologies

The development of a synthetic route to a natural product involves the selection and application of a wide range of chemical reactions and strategies.

The construction of chiral centers with high stereoselectivity is a hallmark of modern organic synthesis. A variety of methods, including chiral auxiliary-controlled reactions, asymmetric catalysis, and substrate-controlled reactions, would likely be necessary to establish the stereochemistry of Micromelone B.

The synthesis of a complex molecule like a marine natural product necessitates a carefully orchestrated sequence of chemical transformations. This includes the use of protecting groups to temporarily mask reactive functional groups, preventing them from interfering with reactions at other sites in the molecule. The choice of protecting groups is critical, as they must be stable to a range of reaction conditions and be selectively removable when no longer needed.

Synthetic strategies can be broadly categorized as either linear or convergent.

For a molecule of the presumed complexity of Micromelone B, a convergent approach would likely be favored.

Synthesis of Micromelone B Analogues

The synthesis of analogues, or structurally related compounds, is a vital part of medicinal chemistry and chemical biology. It allows researchers to probe the structure-activity relationship (SAR) of a natural product, identifying the key structural features responsible for its biological effects. In the absence of a total synthesis of Micromelone B itself, there are no reported syntheses of its analogues.

Rational Design of Analogues for Biological Investigations

There is currently no published research detailing the rational design of Micromelone B analogues. The biological activity of Micromelone B has not been extensively characterized, which is a crucial first step in the rational design of analogues for investigating potential therapeutic applications. Without this foundational biological data, targeted modifications to the core structure of Micromelone B for enhanced or specific bioactivity cannot be systematically undertaken.

Structure-Activity Relationship (SAR)-Driven Analog Design

Comprehensive Structure-Activity Relationship (SAR) studies for Micromelone B have not been conducted. SAR studies are fundamental to understanding how different parts of a molecule contribute to its biological effects. Such studies require the synthesis and biological testing of a range of analogues, data which is not currently available for Micromelone B.

Information regarding the chemical compound "Micromelone B" is not available in the public domain.

Following a comprehensive search for scientific literature and data, it has been determined that there is a significant lack of available information regarding the chemical compound "Micromelone B." The initial search yielded minimal and largely irrelevant results, with no detailed scientific studies on its biological activities or cellular mechanisms of action.

One source briefly mentions "Micromelone B" as a natural product originating from the marine gastropod Micromelo undatus, but provides no further data on its biological properties. evitachem.com Another related finding discusses a similar compound, "micromelone A," also isolated from Micromelo undata, and suggests its formation through the rearrangement of a polypropionate precursor. rsc.org

However, no preclinical in vitro or in vivo investigations, protein-ligand interaction studies, enzyme inhibition or activation assays, or analyses of its impact on cellular signaling cascades could be located for "Micromelone B." Consequently, the requested article, structured around a detailed outline of its biological activities and mechanisms, cannot be generated due to the absence of the necessary scientific findings.

Further research and publication in peer-reviewed scientific journals are required to elucidate the potential biological and chemical properties of Micromelone B.

Biological Activities and Cellular Mechanisms of Action of Micromelone B

Structure-Activity Relationship (SAR) Studies of Micromelone B and its Analogues

The exploration of SAR is a crucial aspect of medicinal chemistry and chemical biology, providing invaluable insights into how the structural features of a molecule influence its biological activity. This typically involves the synthesis of various analogues of a lead compound, such as Micromelone B, and the subsequent evaluation of their biological effects. Through this systematic process, researchers can identify the key pharmacophoric elements—the essential structural motifs and functional groups—that are responsible for the compound's therapeutic or toxicological properties.

Analytical Method Development for Micromelone B Research

Quantitative Analysis Techniques

Quantitative analysis is fundamental to determining the concentration of Micromelone B in biological extracts and for studying its biosynthetic production. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometric detection is the cornerstone of these quantitative efforts.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and analysis of complex mixtures, making it ideal for the study of marine natural products. nih.gov When coupled with a mass spectrometer (MS), it provides a powerful tool for the quantification of specific compounds like Micromelone B, even in intricate biological samples.

The process typically involves the extraction of metabolites from the source organism, followed by chromatographic separation on a C18 reversed-phase column. A gradient elution with solvents such as water and acetonitrile, often modified with formic acid to improve peak shape and ionization efficiency, is commonly used. The eluent is then introduced into the mass spectrometer. For quantitative studies, tandem mass spectrometry (MS/MS) is often employed in multiple reaction monitoring (MRM) mode, which offers high selectivity and sensitivity.

Research Findings: While specific quantitative HPLC-MS/MS methods for Micromelone B are not extensively published, the general approach for polypropionates involves careful optimization of chromatographic conditions and mass spectrometric parameters. nih.govvliz.be The selection of precursor and product ion pairs in MS/MS is critical for the specific detection of Micromelone B. The development of such a method would require a purified standard of Micromelone B to establish a calibration curve for accurate quantification.

Table 1: Representative HPLC-MS Parameters for Polypropionate Analysis

| Parameter | Value/Condition |

| HPLC System | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Analyzer | Triple Quadrupole or Quadrupole Time-of-Flight (Q-TOF) |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. biorxiv.org Since polypropionates like Micromelone B are generally not volatile, a derivatization step is necessary to increase their volatility and thermal stability for GC analysis. A common derivatization method is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. researchgate.net

Research Findings: Research on related polyketides has utilized GC-MS to analyze derivatized metabolites. For instance, dried samples can be treated with reagents like O-methoxylamine hydrochloride followed by N-methyl-N-trimethylsilyltrifluoroacetamide to create volatile derivatives. biorxiv.org The resulting compounds can then be separated on a capillary GC column and detected by MS. This approach could be adapted to study potential volatile precursors or degradation products of Micromelone B.

Table 2: Typical GC-MS Parameters for Derivatized Metabolite Analysis

| Parameter | Value/Condition |

| GC System | Gas Chromatograph with an Autosampler |

| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 70 °C, ramp to 300 °C |

| Ionization Source | Electron Ionization (EI), 70 eV |

| MS Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 50-600 |

Qualitative Profiling and Metabolomics Approaches

Metabolomics provides a comprehensive snapshot of the small-molecule metabolites present in a biological system. This approach is invaluable for discovering new compounds related to Micromelone B and for understanding its biosynthetic context.

Research Findings: Metabolomic studies on marine mollusks have successfully identified a wide array of secondary metabolites, including various polypropionates. researchgate.net By comparing the metabolomic profiles of different specimens or tissues, researchers can gain insights into the biosynthesis and ecological role of these compounds. The application of untargeted metabolomics to Micromelo undata could reveal other "micromelone" family compounds and help elucidate their biosynthetic pathway.

Trace Analysis and Environmental Monitoring Methodologies

The detection of Micromelone B at trace levels in environmental samples, such as seawater or sediments, is crucial for ecological studies. This requires highly sensitive and selective analytical methods capable of measuring compounds at very low concentrations in complex matrices. umu.seresearchgate.net

Research Findings: The analysis of trace levels of marine natural products in the environment often involves a pre-concentration step, such as solid-phase extraction (SPE), to enrich the analytes from a large volume of water. researchgate.net Subsequent analysis is typically performed by LC-MS/MS, which provides the necessary sensitivity and selectivity for detection at nanogram-per-liter concentrations or lower. While specific methods for Micromelone B are not established, the methodologies developed for other marine toxins and metabolites serve as a strong foundation. researchgate.net

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Biological Activities and Therapeutic Potential

The biological activity of Micromelone B is currently a significant knowledge gap. Initial reports suggest it may serve a defensive role for Micromelo undata, but its properties remain untested. researchgate.net A comprehensive screening of Micromelone B is a crucial first step to uncover its therapeutic potential. Future research should prioritize systematic in vitro assays to evaluate a wide range of biological activities.

Given the diverse activities of other marine polypropionates, promising areas for investigation include:

Antimicrobial Activity: Testing against a panel of pathogenic bacteria and fungi, including drug-resistant strains.

Anticancer Activity: Screening against various cancer cell lines to determine its cytotoxic and anti-proliferative effects.

Anti-inflammatory Activity: Investigating its ability to modulate inflammatory pathways.

Neuroactivity: Assessing its potential effects on neurotransmitter systems and neuronal cell function.

Antiviral Activity: Evaluating its efficacy against a range of viruses.

The discovery of any significant bioactivity would be the gateway to more in-depth mechanistic studies and preclinical development, potentially leading to novel therapeutic agents.

Bioengineering Approaches for Enhanced Production and Diversification

The natural supply of Micromelone B from its marine source is likely to be insufficient for extensive research and potential commercialization. Therefore, establishing a sustainable and scalable production method is paramount. Bioengineering offers a promising solution. Future research should focus on heterologous expression of the Micromelone B biosynthetic gene cluster in a suitable microbial host, such as Escherichia coli or Saccharomyces cerevisiae.

Key research objectives in this area include:

Identification and cloning of the complete biosynthetic gene cluster responsible for Micromelone B production in Micromelo undata.

Optimization of a heterologous host for efficient expression of the biosynthetic genes.

Metabolic engineering of the host strain to increase the supply of precursor molecules, such as propionyl-CoA, to enhance yields.

Genetic manipulation of the biosynthetic enzymes to create novel analogues of Micromelone B with potentially improved or new biological activities.

Successful bioengineering would not only secure a sustainable supply of Micromelone B but also open avenues for generating a library of derivatives for structure-activity relationship studies.

Development of Novel and Efficient Synthetic Methodologies

A total synthesis of Micromelone B has yet to be reported. Developing an efficient and stereocontrolled synthetic route is a significant goal for organic chemists. Such a synthesis would confirm the absolute stereochemistry of the natural product and provide a platform for creating analogues that are inaccessible through bioengineering.

Future synthetic strategies could explore:

Convergent synthesis: Developing key fragments of the molecule that can be coupled together in the later stages of the synthesis.

Stereoselective synthesis: Employing modern asymmetric synthesis techniques to control the multiple stereocenters in the molecule.

Biomimetic synthesis: Designing a synthetic route that mimics the proposed biosynthetic pathway.

An efficient total synthesis would be a landmark achievement, enabling detailed biological studies and the development of simplified, more potent analogues.

Comprehensive Elucidation of Complete Biosynthetic Machinery and Enzymology

While a biosynthetic pathway for Micromelone B has been proposed, the specific enzymes and their mechanisms are unknown. researchgate.net A deep dive into the biosynthesis of this polypropionate is essential for understanding how it is constructed in nature and for harnessing its biosynthetic machinery for biotechnological purposes.

Future research should aim to:

Sequence the genome and transcriptome of Micromelo undata to identify the polyketide synthase (PKS) gene cluster responsible for Micromelone B biosynthesis.

Characterize the individual enzymes within the PKS cluster, including acyltransferases, ketosynthases, ketoreductases, dehydratases, and enoylreductases.

Elucidate the stereochemical control exerted by the various enzymatic domains.

Investigate the starter and extender units utilized by the PKS and the mechanisms of chain elongation and termination.

A complete understanding of the biosynthetic machinery will provide a blueprint for the rational design of novel polyketides through combinatorial biosynthesis.

Advanced Structure-Activity Relationship and Target Deconvolution Studies

Should initial screenings reveal significant biological activity, the next critical steps will be to understand how the structure of Micromelone B relates to its function and to identify its molecular target(s).

Structure-Activity Relationship (SAR) studies will involve the synthesis or biosynthetic generation of a variety of Micromelone B analogues with systematic modifications to different parts of the molecule. These analogues would then be tested to determine how changes in the chemical structure affect biological activity. This can provide insights into the pharmacophore—the essential features of the molecule required for its activity.

Target deconvolution is the process of identifying the specific protein or other macromolecule with which Micromelone B interacts to exert its biological effect. Modern approaches to target deconvolution that could be applied include:

Affinity chromatography: Using a modified version of Micromelone B as a "bait" to capture its binding partners from cell extracts.

Chemical proteomics: Employing probe-based strategies to identify target proteins in a complex biological sample.

Computational approaches: Using docking simulations to predict potential binding partners based on the three-dimensional structure of Micromelone B.

Identifying the molecular target is a crucial step in validating a compound as a potential drug candidate and in understanding its mechanism of action.

Ecological and Evolutionary Significance of Micromelone B Production in Marine Organisms

The production of secondary metabolites like Micromelone B is often a key evolutionary adaptation for survival in competitive marine environments. It has been suggested that Micromelone B is produced de novo by Micromelo undata and likely functions as a chemical defense against predators. researchgate.net

Future ecological and evolutionary research should seek to:

Confirm the de novo biosynthesis through isotopic labeling studies in Micromelo undata.

Conduct feeding assays with relevant predators to confirm the defensive role of Micromelone B.

Investigate the distribution of Micromelone B within the tissues of the sea slug to understand how it is stored and deployed.

Explore the presence of Micromelone B or similar compounds in related species to understand the evolutionary history of this biosynthetic capability.

Study the relationship between the production of Micromelone B and the diet of Micromelo undata, which is known to feed on cirratulid annelids. researchgate.net

Understanding the ecological role of Micromelone B will provide a more complete picture of the chemical ecology of marine ecosystems and the evolutionary pressures that drive the production of such complex natural products.

Q & A

Q. What analytical techniques are recommended for the structural elucidation of Micromelone B?

To confirm the chemical structure of Micromelone B, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HR-MS), and X-ray crystallography. NMR provides detailed information on molecular connectivity and stereochemistry, while HR-MS confirms molecular weight and fragmentation patterns. X-ray crystallography is critical for resolving absolute configuration. Ensure spectra are compared with synthetic standards and published data for validation. Avoid overcrowding graphical abstracts with excessive chemical structures; prioritize clarity .

Q. How can preliminary cytotoxicity profiles of Micromelone B be established?

Use standardized in vitro assays, such as the MTT or CellTiter-Glo® assays, across multiple cell lines (e.g., cancer vs. normal cells). Include dose-response curves to determine IC₅₀ values. Validate results with positive controls (e.g., doxorubicin) and ensure replicates (n ≥ 3) to assess statistical significance. Pilot studies should define sample size using power analysis (α = 0.05, power = 0.8) to minimize Type I/II errors .

Q. What are the key steps in isolating Micromelone B from natural sources?

Employ bioassay-guided fractionation: extract raw material (e.g., plant tissue) with solvents of increasing polarity, followed by chromatographic techniques (e.g., HPLC, flash chromatography). Monitor fractions using UV-Vis or LC-MS for Micromelone B-specific signals. Confirm purity (>95%) via analytical HPLC and characterize isolated compounds as in FAQ 1. Document solvent systems and retention times for reproducibility .

Advanced Research Questions

Q. How can contradictory data on Micromelone B’s mechanism of action be resolved?

Contradictions may arise from variations in assay conditions (e.g., cell type, incubation time) or off-target effects. Conduct orthogonal assays (e.g., CRISPR knockouts, thermal shift assays) to validate molecular targets. Perform meta-analyses of published data to identify confounding variables. Replicate studies under standardized protocols, and use tools like STRENDA to ensure methodological transparency .

Q. What strategies optimize the in vivo pharmacokinetic profile of Micromelone B?

Modify physicochemical properties (e.g., logP, solubility) via prodrug design or nanoformulation. Use preclinical models (e.g., rodents) to assess bioavailability, half-life, and tissue distribution. Apply compartmental modeling (e.g., non-linear mixed-effects modeling) to extrapolate human dosing. Ensure ethical compliance by consulting institutional animal care guidelines and reporting adherence to ARRIVE 2.0 standards .

Q. How should researchers design a robust structure-activity relationship (SAR) study for Micromelone B derivatives?

Synthesize analogs with systematic modifications (e.g., substituent variations, stereoisomers). Test derivatives in parallel using high-throughput screening (HTS) platforms. Apply multivariate statistical analysis (e.g., PCA, PLS regression) to correlate structural features with bioactivity. Include negative controls and validate hits in secondary assays. Publish full synthetic protocols and spectral data to enable replication .

Methodological and Ethical Considerations

Q. What statistical approaches are critical for analyzing dose-dependent effects of Micromelone B?

Use non-linear regression (e.g., log[inhibitor] vs. response) to model dose-response curves. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For omics data, employ false discovery rate (FDR) correction. Open-source tools like R/Bioconductor or GraphPad Prism are recommended. Pre-register analysis plans to mitigate bias .

Q. How can researchers ensure ethical compliance in human trials involving Micromelone B metabolites?

Submit protocols to institutional review boards (IRBs) for approval, detailing informed consent processes, data anonymization, and risk mitigation. For vulnerable populations (e.g., pregnant individuals), justify inclusion criteria per Declaration of Helsinki guidelines. Publish adverse event data transparently, even if non-significant .

Data Presentation and Reproducibility

Q. What are best practices for visualizing Micromelone B’s bioactivity data in publications?

Use color-coded heatmaps for HTS results and Sankey diagrams for SAR trends. In graphical abstracts, highlight key findings (e.g., IC₅₀ values, structural motifs) without overcrowding. Adhere to journal-specific guidelines (e.g., Royal Society of Chemistry’s 8.5 cm width rule). Provide raw data in supplementary materials .

Q. How can reproducibility be enhanced in Micromelone B research?

Share synthetic protocols on platforms like protocols.io , deposit compound samples in public repositories (e.g., NCI’s DTP), and publish negative results. Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles for datasets. Collaborate via open-source tools like GitHub for code sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.